molecular formula C17H9Br2N3OS B12137056 (5Z)-5-(3-bromobenzylidene)-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3-bromobenzylidene)-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12137056
M. Wt: 463.1 g/mol
InChI Key: CKBUJHMZODTJCF-ZROIWOOFSA-N
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Description

The compound (5Z)-5-(3-bromobenzylidene)-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, a class of heterocyclic systems known for their diverse pharmacological activities. The molecule features a fused thiazolo-triazol-one core with two bromine atoms at distinct positions: a 3-bromo substituent on the benzylidene moiety and a 2-bromo group on the phenyl ring.

Properties

Molecular Formula

C17H9Br2N3OS

Molecular Weight

463.1 g/mol

IUPAC Name

(5Z)-2-(2-bromophenyl)-5-[(3-bromophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H9Br2N3OS/c18-11-5-3-4-10(8-11)9-14-16(23)22-17(24-14)20-15(21-22)12-6-1-2-7-13(12)19/h1-9H/b14-9-

InChI Key

CKBUJHMZODTJCF-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)Br)/SC3=N2)Br

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)Br)SC3=N2)Br

Origin of Product

United States

Preparation Methods

The synthesis of (5Z)-5-(3-bromobenzylidene)-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-bromobenzaldehyde with 2-(2-bromophenyl)thiosemicarbazide under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the final thiazolotriazole compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.

Chemical Reactions Analysis

(5Z)-5-(3-bromobenzylidene)-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atoms to hydrogen.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can undergo further cyclization reactions to form more complex ring structures.

Scientific Research Applications

(5Z)-5-(3-bromobenzylidene)-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-bromobenzylidene)-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical properties of the target compound with its analogs:

Compound Name Substituents (Benzylidene/Phenyl) Molecular Formula Molecular Weight Key Features/Activities
Target Compound 3-Bromo / 2-Bromo C₁₈H₁₀Br₂N₃OS ~496.1* High lipophilicity (two Br atoms)
(5Z)-2-(4-Bromophenyl)-5-(4-methoxybenzylidene)... [] 4-Methoxy / 4-Bromo C₁₈H₁₂BrN₃O₂S 414.277 Anticancer potential
(5Z)-2-(4-Bromophenyl)-5-(4-ethoxy-3-methoxybenzylidene)... [] 4-Ethoxy-3-methoxy / 4-Bromo C₂₀H₁₆BrN₃O₃S 458.3* Enhanced solubility (polar groups)
(Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one [] Furan / None C₉H₅N₃O₂S 219.22 Anticancer activity
(Z)-2-(4-Bromophenyl)-5-(2-(hexyloxy)benzylidene)... [] 2-Hexyloxy / 4-Bromo C₂₃H₂₂BrN₃O₂S 484.409 High lipophilicity (long alkyl chain)

*Calculated based on molecular formulas.

Key Observations :

  • Bromine Substitution : The target compound’s dual bromine substituents likely confer greater metabolic stability and membrane permeability compared to methoxy or furan-containing analogs .
  • Polarity : Analogs with alkoxy groups (e.g., 4-ethoxy-3-methoxy in ) exhibit improved aqueous solubility, whereas the target compound’s bromines prioritize lipophilicity .

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